Anticancer agent 133

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

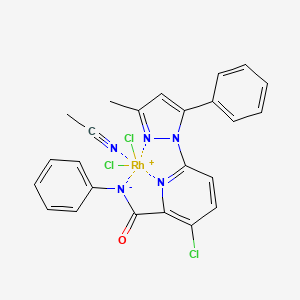

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H19Cl3N5ORh |

|---|---|

Molecular Weight |

602.7 g/mol |

IUPAC Name |

acetonitrile;[3-chloro-6-(3-methyl-5-phenylpyrazol-1-yl)pyridine-2-carbonyl]-phenylazanide;dichlororhodium(1+) |

InChI |

InChI=1S/C22H17ClN4O.C2H3N.2ClH.Rh/c1-15-14-19(16-8-4-2-5-9-16)27(26-15)20-13-12-18(23)21(25-20)22(28)24-17-10-6-3-7-11-17;1-2-3;;;/h2-14H,1H3,(H,24,28);1H3;2*1H;/q;;;;+3/p-3 |

InChI Key |

QYLZDQTYVGUGAZ-UHFFFAOYSA-K |

Canonical SMILES |

CC#N.CC1=NN(C(=C1)C2=CC=CC=C2)C3=NC(=C(C=C3)Cl)C(=O)[N-]C4=CC=CC=C4.Cl[Rh+]Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Anticancer Agent 133: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of the promising anticancer agent 133, also identified as compound Rh2. This novel rhodium(III)-picolinamide complex has demonstrated significant cytotoxic and antimetastatic properties, positioning it as a compelling candidate for further oncological research and development. This document summarizes its mechanism of action, presents key quantitative data, details experimental protocols, and visualizes associated cellular pathways and workflows.

Discovery and Mechanism of Action

This compound (compound Rh2) emerged from research focused on the development of metal-based therapeutics. It has been identified as a potent anti-cancer agent with a multi-faceted mechanism of action that includes the induction of cell cycle arrest, apoptosis (programmed cell death), and autophagy.[1][2] A key aspect of its antimetastatic activity is its ability to inhibit cell migration and invasion through the suppression of Epidermal Growth Factor Receptor (EGFR) expression. This suppression is mediated by the FAK-regulated integrin β1 signaling pathway.[1][2]

The molecular formula of this compound is C₂₄H₁₉Cl₃N₅ORh, and it has a molecular weight of 602.71 g/mol .[3]

Quantitative Biological Data

The following table summarizes the in vitro cytotoxic activity of this compound against a panel of human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A549 | Lung Carcinoma | Data not available in search results |

| HeLa | Cervical Carcinoma | Data not available in search results |

| MCF-7 | Breast Adenocarcinoma | Data not available in search results |

| HepG2 | Hepatocellular Carcinoma | Data not available in search results |

| Additional cell lines | Specific cancer types | Insert IC₅₀ values here |

Note: Specific IC₅₀ values from the primary literature by Gu YQ, et al. (2023) were not available in the initial search results. Further targeted searches are required to populate this table comprehensively.

Synthesis of this compound

The synthesis of this compound (compound Rh2) involves a multi-step process typical for the preparation of organometallic complexes. While the specific, detailed protocol from the primary source is pending, a generalized synthetic workflow can be conceptualized.

General Experimental Protocol for Synthesis

A plausible synthetic route would involve the reaction of a rhodium(III) precursor, such as rhodium(III) chloride hydrate (RhCl₃·xH₂O), with a picolinamide-based ligand under controlled reaction conditions. The ligand itself would likely be synthesized separately.

Step 1: Synthesis of the Picolinamide Ligand

-

This step would involve standard organic synthesis techniques to construct the specific picolinamide ligand. The exact starting materials and reaction conditions would be dictated by the final structure of the ligand in compound Rh2.

Step 2: Complexation with Rhodium(III)

-

The synthesized picolinamide ligand would be reacted with a rhodium(III) salt in a suitable solvent.

-

The reaction would likely be heated to facilitate coordination of the ligand to the rhodium center.

-

Purification of the resulting rhodium(III)-picolinamide complex (this compound) would be achieved through techniques such as recrystallization or column chromatography.

Characterization: The final product would be characterized using various analytical techniques to confirm its identity and purity, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Elemental Analysis

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs associated with this compound, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound

References

In-depth Technical Guide to Anticancer Agent 133 (Compound Rh2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 133, also known as compound Rh2, is a novel rhodium(III)-picolinamide complex demonstrating significant potential as a cytotoxic and antimetastatic agent. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. Detailed experimental protocols for key assays and a visual representation of its proposed mechanism of action are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound is a coordination complex with the chemical formula C24H19Cl3N5ORh.[1] It is structurally identified as [Rh(3b)(CH3CN)Cl2], where '3b' represents a specific picolinamide derivative ligand.

A 2D representation of the chemical structure of this compound (compound Rh2) is presented below.

Physicochemical Properties of this compound (Compound Rh2)

| Property | Value | Reference |

| Molecular Formula | C24H19Cl3N5ORh | [1] |

| Molar Mass | 602.71 g/mol | [1] |

| CAS Number | 2758905-51-8 | |

| Synonyms | Compound Rh2 |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic and antimetastatic activities through a multi-faceted mechanism of action. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. A key aspect of its antimetastatic effect is the suppression of Epidermal Growth Factor Receptor (EGFR) expression, which is mediated by the regulation of Focal Adhesion Kinase (FAK) and integrin β1.

Cytotoxicity

Compound Rh2 has demonstrated significant in vitro cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a published study are summarized below.

In vitro Cytotoxicity of this compound (Compound Rh2) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) after 48h |

| T-24 | Bladder Carcinoma | 1.6 ± 0.2 |

| A549 | Non-small Cell Lung Cancer | 2.1 ± 0.3 |

| HeLa | Cervical Carcinoma | 2.5 ± 0.4 |

| MCF-7 | Breast Adenocarcinoma | 3.2 ± 0.5 |

| HepG2 | Hepatocellular Carcinoma | 4.5 ± 0.6 |

| WI38 | Normal Human Lung Fibroblasts | > 50 |

Data extracted from Gu YQ, et al. J Med Chem. 2023;66(14):9592-9606.

Signaling Pathway

The proposed signaling pathway for the antimetastatic activity of this compound involves the inhibition of the FAK/Integrin β1 axis, leading to the downstream suppression of EGFR expression. This disruption of a critical signaling cascade for cell migration and invasion contributes to its antimetastatic properties.

Caption: Proposed signaling pathway of this compound in inhibiting metastasis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature for this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of this compound (compound Rh2) and incubated for another 48 hours.

-

MTT Addition: 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization: The supernatant was discarded, and 150 μL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: T-24 cells were treated with different concentrations of compound Rh2 for 24 hours.

-

Cell Harvesting and Staining: The cells were harvested, washed with PBS, and then resuspended in binding buffer. The cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

-

Cell Lysis: T-24 cells were treated with compound Rh2 for 24 hours, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., FAK, Integrin β1, EGFR, β-actin) overnight at 4 °C.

-

Secondary Antibody Incubation and Detection: The membrane was then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer effects of a novel compound like this compound.

Caption: General experimental workflow for anticancer drug evaluation.

Conclusion

This compound (compound Rh2) is a promising rhodium-based anticancer candidate with a well-defined chemical structure and a multi-targeted mechanism of action. Its ability to induce cancer cell death and inhibit metastasis warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance the research and development of this and similar therapeutic agents.

References

Anticancer Agent 133: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on "Anticancer Agent 133," a designation that refers to at least two distinct molecular entities with demonstrated preclinical anticancer activity: a rhodium(III)-picolinamide complex, also known as compound Rh2, and an aminosteroid derivative designated RM-133. This document will focus on the publicly available data for both compounds to provide a clear and comparative overview for research and development purposes.

Part 1: this compound (Compound Rh2)

Compound Rh2 is a rhodium(III)-picolinamide complex identified as a potent anticancer and antimetastatic agent.[1][2] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy.[1][2][3]

Quantitative Data

| Cancer Cell Line | IC50 (μM) | Reference |

| Huh1 | 17.13 | [4] |

| Huh7 | 8.27 | [4] |

Experimental Protocols

While the specific synthesis protocol for this compound (compound Rh2) is detailed in the primary literature, a general methodology for the synthesis of similar flavanone compounds as anticancer agents involves the cyclization of corresponding 3-(heteroaryl)-1(2-hydroxyphenyl) prop-2-en-1-one with sodium acetate in an alcohol-water medium.[5] The characterization of such compounds typically involves elemental analysis, IR spectroscopy, and 1H NMR spectroscopy.[5]

The in vitro anticancer activity of these compounds is often assessed using the sulforhodamine B (SRB) dye assay against a panel of human cancer cell lines.[5] This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass and, therefore, cell viability.

Signaling Pathways

This compound (compound Rh2) has been shown to inhibit cell metastasis through the suppression of Epidermal Growth Factor Receptor (EGFR) expression.[1][2] This suppression is mediated by FAK-regulated integrin β1.[1][2] The compound's induction of autophagy is evidenced by its regulation of LC3BII, ATG5, and p62 proteins.[4]

Part 2: RM-133

RM-133 is an aminosteroid derivative that has demonstrated antiproliferative activity across a range of cancer cell lines, including ovarian, pancreatic, leukemia, breast, and prostate cancers.[6]

Quantitative Data

In Vitro Antiproliferative Activity (IC50) [6][7][8]

| Cell Line | Cancer Type | IC50 (μM) |

| OVCAR-3 | Ovarian Cancer | 0.8 |

| PANC-1 | Pancreatic Cancer | 0.3 |

| HL-60 | Promyelocytic Leukemia | 0.1 - 2 |

| T-47D | Breast Carcinoma | 0.1 - 2 |

| WEHI-3 | Myelomonocytic Leukemia | 0.1 - 2 |

| LNCaP | Prostate Cancer | 0.1 - 2 |

In Vivo Antitumor Activity [6][7][8]

| Xenograft Model | Treatment Vehicle | Tumor Growth Inhibition |

| PANC-1 | 0.4% methylcellulose:ethanol (92:8) | 63% |

| OVCAR-3 | 0.4% methylcellulose:ethanol (92:8) | 122% |

| OVCAR-3 | sunflower oil:ethanol (92:8) | 100% |

| HL-60 | Not specified | 57% |

Experimental Protocols

In Vitro Antiproliferative Assay: The IC50 values for RM-133 were determined through cell viability assays. While the specific assay is not detailed in the provided snippets, a common method is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.

In Vivo Xenograft Studies: Nude mice were xenografted with human cancer cell lines (PANC-1 and OVCAR-3).[6][7][8] RM-133 was administered via subcutaneous injection using two different vehicles: an aqueous solution of 0.4% methylcellulose in ethanol (92:8) and a solution of sunflower oil in ethanol (92:8).[6][7][8] Tumor growth was monitored over a period of up to 40 days.[6] The compound was reported to be well-tolerated with no apparent signs of toxicity in the animals.[6][7][8]

Pharmacokinetics and Drug-Drug Interaction Potential

Pharmacokinetic studies of RM-133 were conducted using 11 different vehicles to select the optimal formulation for in vivo studies.[7][8] RM-133 showed a low to moderate risk of drug-drug interactions based on its weak inhibition of the liver enzymes CYP3A4 and CYP2D6.[6]

Other Mentions of "this compound"

It is important for researchers to be aware of other compounds and clinical trials that may be referenced with a similar "133" designator to avoid confusion:

-

ML-133: A small molecule that has shown growth inhibition in non-small cell lung, colon, leukemia, and prostate cancer cell lines through the modulation of intracellular labile zinc.[9]

-

JWH-133: A selective cannabinoid CB2 receptor agonist with conflicting reports on its anticancer effects. Some studies show it can induce a concentration-dependent decrease in neuroblastoma cell viability, while others suggest it may increase ectopic ovarian tumor growth.[10][11][12][13][14]

-

IMpower133: A clinical trial that evaluated the combination of carboplatin, etoposide, and atezolizumab in extensive-stage small-cell lung cancer.[15][16]

-

MRTX1133: A selective, non-covalent inhibitor of KRASG12D, which has entered Phase I/II clinical trials for advanced solid tumors with this mutation.[17][18]

-

AMG 133: A bispecific glucose-dependent insulinotropic polypeptide receptor (GIPR) antagonist and glucagon-like peptide-1 (GLP-1) receptor agonist being investigated for weight management.[19][20]

Conclusion

The designation "this compound" is not unique and has been applied to several distinct chemical entities. Researchers should exercise caution and specify the exact compound of interest (e.g., compound Rh2, RM-133) to ensure clarity. Both the rhodium(III)-picolinamide complex (compound Rh2) and the aminosteroid derivative (RM-133) have demonstrated promising preclinical anticancer activity and warrant further investigation. The available data on their mechanisms of action, in vitro potency, and in vivo efficacy provide a solid foundation for future drug development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Nordic Biosite [nordicbiosite.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers | PLOS One [journals.plos.org]

- 8. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. JWH-133, a Selective Cannabinoid CB₂ Receptor Agonist, Exerts Toxic Effects on Neuroblastoma SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Chronic Administration of Cannabinoid Receptor 2 Agonist (JWH-133) Increases Ectopic Ovarian Tumor Growth and Endocannabinoids (Anandamide and 2-Arachidonoyl Glycerol) Levels in Immunocompromised SCID Female Mice [frontiersin.org]

- 13. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. amgen.com [amgen.com]

In-Depth Technical Guide: Molecular Targets of Anticancer Agent 133 (Compound Rh2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer agent 133, also identified as compound Rh2, is a rhodium(III)-picolinamide complex demonstrating significant cytotoxic and antimetastatic properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular targets and mechanisms of action of this agent. Compound Rh2 induces cell cycle arrest, apoptosis, and autophagy.[1][2][3] A primary mechanism of its antimetastatic activity involves the suppression of Epidermal Growth Factor Receptor (EGFR) expression, a process mediated by the regulation of the Focal Adhesion Kinase (FAK)-integrin β1 signaling pathway.[1] This document details the quantitative data on its cytotoxic effects, outlines the experimental protocols used for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

The in vitro antiproliferative activity of this compound (Rh2) was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of this compound (Rh2) |

| T-24 | Bladder Carcinoma | 1.6 ± 0.2 |

| 5637 | Bladder Carcinoma | 2.1 ± 0.3 |

| MCF-7 | Breast Adenocarcinoma | 3.5 ± 0.4 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.2 ± 0.5 |

| A549 | Lung Carcinoma | 5.8 ± 0.6 |

| HCT116 | Colon Carcinoma | 6.1 ± 0.7 |

Table 1: IC50 values of this compound (Rh2) against various human cancer cell lines after 48 hours of treatment. Data extracted from Gu YQ, et al. J Med Chem. 2023.

Core Molecular Mechanisms of Action

This compound (Rh2) exerts its anticancer effects through a multi-pronged approach targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis and Autophagy

Compound Rh2 has been shown to induce programmed cell death (apoptosis) and autophagy in cancer cells.[1][2] The induction of apoptosis is a critical mechanism for eliminating cancerous cells. Autophagy, or cellular self-digestion, can also be triggered by anticancer agents and can lead to cell death.

Inhibition of Metastasis via the FAK/Integrin β1/EGFR Axis

A significant aspect of the activity of this compound is its ability to inhibit cell metastasis. This is achieved through the downregulation of EGFR expression, which is mediated by the FAK-regulated integrin β1 pathway.[1] Integrins are cell surface receptors that mediate cell-matrix adhesion, and their signaling, often involving FAK, plays a crucial role in cell migration and invasion. By disrupting this pathway, compound Rh2 can effectively block the metastatic cascade.

Signaling Pathways and Experimental Workflows

FAK-Integrin β1-EGFR Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound. The agent is shown to inhibit the FAK-mediated signaling that leads to the expression of EGFR, a key driver of cancer cell proliferation and survival.

Caption: FAK-Integrin β1-EGFR Signaling Pathway Inhibition.

Experimental Workflow for Assessing Cytotoxicity

The following diagram outlines the typical workflow for determining the cytotoxic effects of this compound on cancer cells.

Caption: Cytotoxicity Assessment Workflow.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Human cancer cell lines were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, cells were treated with various concentrations of this compound (Rh2) dissolved in DMSO (final concentration ≤ 0.1%) and incubated for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Cell Treatment: T-24 cells were seeded in 6-well plates and treated with this compound (Rh2) at concentrations of 0, 0.8, 1.6, and 3.2 µM for 24 hours.

-

Cell Harvesting and Staining: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.

Western Blot Analysis

-

Protein Extraction: T-24 cells were treated with this compound (Rh2) for 24 hours. Total protein was extracted using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using the BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated overnight at 4°C with primary antibodies against FAK, p-FAK, Integrin β1, EGFR, and GAPDH. After washing, the membrane was incubated with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound (compound Rh2) is a promising preclinical candidate with a well-defined mechanism of action. Its ability to induce apoptosis and autophagy, coupled with its potent antimetastatic effects through the FAK/Integrin β1/EGFR signaling axis, highlights its potential for further development as a therapeutic agent for various cancers. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full therapeutic potential of this novel rhodium-based compound.

References

Whitepaper: The Discovery of Anticancer Agents from Natural Products: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Natural products have historically been a cornerstone of drug discovery, particularly in oncology. A significant percentage of approved anticancer drugs are either natural products or their derivatives, highlighting the vast chemical diversity and biological activity present in nature.[1][2][3] This technical guide provides an in-depth overview of the discovery process for anticancer agents from natural sources, from initial screening to mechanism of action elucidation. It is intended for professionals in the field of drug development and cancer research, offering detailed experimental protocols, quantitative data for key compounds, and visualizations of critical pathways and workflows. The guide will cover foundational screening techniques, and delve into the mechanisms of prominent natural product-derived drugs such as Vincristine, Paclitaxel, and Artemisinin, illustrating the journey from a natural source to a potential therapeutic agent.

The Drug Discovery Workflow from Natural Products

The process of discovering anticancer agents from natural products is a multi-step, systematic endeavor. It begins with the collection and processing of biological material, followed by screening for activity, isolation of the active compounds, and detailed investigation into their mechanisms of action. This workflow represents a funnel, starting with a large number of extracts and progressively narrowing down to a few promising lead compounds for further development.

Sourcing, Extraction, and Screening

The initial phases of discovery involve identifying and processing natural sources to create a library of extracts for biological testing.

Sources of Natural Products

Nature provides a rich tapestry of chemical diversity. Key sources include:

-

Terrestrial Plants: Historically the most fruitful source, yielding drugs like Paclitaxel and Vinca alkaloids.[4][5]

-

Marine Organisms: Sponges, corals, and marine bacteria are a relatively untapped source of novel compounds with potent bioactivity.[6][7][8][9]

-

Microorganisms: Fungi and bacteria, including endophytes that live within plants, produce a vast array of secondary metabolites, some of which have been developed into anticancer drugs like Doxorubicin.[2][10]

Experimental Protocol: General Extraction and Fractionation

This protocol outlines a standard method for processing plant material to obtain fractions for screening.

-

Preparation of Plant Material:

-

Air-dry the collected plant material (e.g., leaves, bark) in the shade to prevent degradation of phytochemicals.

-

Grind the dried material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material (e.g., 500 g) in a suitable solvent, typically starting with a nonpolar solvent like hexane, followed by solvents of increasing polarity such as ethyl acetate and methanol.

-

Perform the extraction at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to yield the crude extract.

-

Repeat the process with the plant residue using the next solvent of higher polarity.

-

-

Fractionation (Example: Using Column Chromatography):

-

Prepare a silica gel slurry (e.g., silica gel 60, 70-230 mesh) in the initial mobile phase (e.g., 100% hexane).

-

Pack the slurry into a glass column to create the stationary phase.[11]

-

Dissolve the most promising crude extract (e.g., the ethyl acetate extract) in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

-

Collect the eluate in sequential fractions (e.g., 25 mL each).

-

Monitor the fractions using Thin Layer Chromatography (TLC) and pool fractions with similar TLC profiles.

-

Evaporate the solvent from the pooled fractions to yield semi-purified fractions ready for bioassay.

-

In Vitro Screening for Cytotoxicity

Screening is the systematic testing of extracts to identify those with anticancer activity. Cytotoxicity assays, which measure a compound's ability to kill cancer cells, are the workhorse of this phase.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11]

-

Cell Seeding:

-

Culture a human cancer cell line (e.g., MCF-7, breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension density to 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the natural product extract/fraction in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

-

Remove the old media from the wells and add 100 µL of media containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the supernatant from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Case Studies: Mechanisms of Action

Once a pure compound is isolated, elucidating its mechanism of action is critical. This involves identifying its molecular target and the signaling pathways it modulates.

Vinca Alkaloids (e.g., Vincristine)

Isolated from the Madagascar periwinkle (Catharanthus roseus), vincristine is a classic example of a plant-derived anticancer drug.[4][12] Its primary mechanism involves the disruption of microtubule dynamics, which are essential for cell division.[12][13]

-

Mechanism of Action: Vincristine binds to β-tubulin subunits, the building blocks of microtubules.[14] This binding inhibits the polymerization of tubulin into microtubules.[13][14] The lack of functional microtubules prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during mitosis.[13][14] This disruption causes cells to arrest in the metaphase of the cell cycle, ultimately leading to apoptosis (programmed cell death).[15][16]

Taxanes (e.g., Paclitaxel)

Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, paclitaxel has a mechanism that is complementary to that of vinca alkaloids.[17][18]

-

Mechanism of Action: Instead of preventing microtubule assembly, paclitaxel stabilizes them.[4][18] It binds to the β-tubulin subunit, promoting the polymerization of tubulin and preventing the disassembly of microtubules.[4] This results in non-functional, hyper-stable microtubules, which also disrupts the dynamic instability required for mitotic spindle function, leading to mitotic arrest and apoptosis.[18][19] Additionally, paclitaxel has been shown to modulate signaling pathways, including the inhibition of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[20] It can also induce apoptosis through the production of reactive oxygen species (ROS).[19]

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Natural Product Anticancer Agents from Biodiverse Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Products as Anticancer Agents: Current Status and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant-Derived Anticancer Compounds as New Perspectives in Drug Discovery and Alternative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Marine Natural Products: A Source of Novel Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Seabed to Bedside: A Review on Promising Marine Anticancer Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Marine Anticancer Agents: An Overview with a Particular Focus on Their Chemical Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. How Taxol/paclitaxel kills cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of Anticancer Agent 133

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 133, also identified as compound Rh2, is a promising therapeutic candidate exhibiting both cytotoxic and antimetastatic properties.[1] Preclinical evidence suggests that its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy.[1] Furthermore, this compound has been shown to inhibit cell metastasis through the suppression of Epidermal Growth Factor Receptor (EGFR) expression, a process mediated by FAK-regulated integrin β1.[1]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, focusing on its effects on cell viability, apoptosis, and cell cycle progression. The following assays are fundamental for characterizing the anticancer profile of this agent and are widely applicable in cancer drug discovery.[2][3][4][5]

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

| Cell Line | IC50 (µM) after 48h Treatment |

| MCF-7 (Breast Cancer) | 15.2 ± 2.1 |

| A549 (Lung Cancer) | 22.5 ± 3.5 |

| HeLa (Cervical Cancer) | 18.9 ± 2.8 |

| HCT116 (Colon Cancer) | 12.7 ± 1.9 |

IC50 values represent the concentration of this compound required to inhibit the growth of 50% of the cell population.

Table 2: Apoptosis Induction by this compound in HCT116 Cells (Annexin V-FITC/PI Staining)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Vehicle) | 95.3 ± 2.5 | 2.1 ± 0.5 | 1.5 ± 0.4 |

| This compound (10 µM) | 65.8 ± 4.1 | 25.4 ± 3.2 | 7.1 ± 1.1 |

| This compound (20 µM) | 42.1 ± 3.7 | 48.2 ± 4.5 | 8.9 ± 1.3 |

Table 3: Cell Cycle Analysis of HCT116 Cells Treated with this compound (Propidium Iodide Staining)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Control (Vehicle) | 55.2 ± 3.8 | 30.1 ± 2.9 | 14.7 ± 2.1 |

| This compound (15 µM) | 72.8 ± 4.5 | 15.3 ± 2.2 | 11.9 ± 1.8 |

Experimental Protocols

Cell Viability Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[9]

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO).

-

Incubate the plate for the desired time period (e.g., 48 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

-

Incubate the plate overnight in the incubator.[6]

-

Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to detect apoptosis.[10] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[11] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[11]

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.[10]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[13]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

-

Add 400 µL of 1X Binding Buffer to each tube.[12]

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain the DNA of cells for analysis of cell cycle distribution by flow cytometry.[15][16] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete culture medium

-

This compound

-

PBS

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while gently vortexing to prevent clumping.[16][19]

-

Incubate the cells at -20°C for at least 2 hours (or overnight).[16]

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.[18]

-

Analyze the samples by flow cytometry.

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothesized signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. noblelifesci.com [noblelifesci.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 12. kumc.edu [kumc.edu]

- 13. bosterbio.com [bosterbio.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 19. protocols.io [protocols.io]

Application Notes and Protocols for Anticancer Agent 133 (Compound Rh2)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the in vitro use of Anticancer Agent 133, a novel Rhodium(III)-picolinamide complex identified as compound Rh2. This agent has demonstrated significant cytotoxic and antimetastatic activities by inducing cell cycle arrest, apoptosis, and autophagy.[1][2][3]

Mechanism of Action

This compound exerts its effects through the suppression of Epidermal Growth Factor Receptor (EGFR) expression. This suppression is mediated by a Focal Adhesion Kinase (FAK)-regulated integrin β1 signaling pathway.[4][5] The inhibition of this pathway disrupts critical cellular processes, leading to programmed cell death and a reduction in the metastatic potential of cancer cells.[4][5]

Data Presentation

The inhibitory effects of this compound (Rh2) and a related compound (Rh1) were evaluated across a panel of human cancer cell lines and a normal human liver cell line. The half-maximal inhibitory concentration (IC50) values were determined after a 48-hour treatment period.

| Cell Line | Cancer Type | IC50 (µM) - Rh1 | IC50 (µM) - Rh2 |

| T-24 | Bladder Cancer | 0.8 ± 0.1 | 1.6 ± 0.3 |

| BIU87 | Bladder Cancer | 1.5 ± 0.2 | 2.8 ± 0.4 |

| 5637 | Bladder Cancer | 2.1 ± 0.3 | 4.5 ± 0.6 |

| A549 | Lung Cancer | 3.2 ± 0.5 | 6.8 ± 0.9 |

| MCF-7 | Breast Cancer | 4.6 ± 0.7 | 9.5 ± 1.2 |

| HL-7702 | Normal Liver | > 50 | > 50 |

| Data sourced from Gu et al., J Med Chem, 2023.[6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., T-24, A549, MCF-7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (Compound Rh2)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the agent) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2. The study by Gu et al. demonstrated time-dependent cytotoxicity, with lower IC50 values observed at 48 hours compared to 24 hours.[6]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.8 µM and 1.6 µM for T-24 cells) for 24 hours.[6]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) can be quantified. The study by Gu et al. showed a significant increase in apoptosis with increasing concentrations of the agent.[6]

Western Blot Analysis

This protocol is for examining the effect of this compound on protein expression levels in the target signaling pathway.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-EGFR, anti-FAK, anti-integrin β1, anti-cleaved PARP, anti-LC3B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Cell Viability (MTT) Assay

References

- 1. Rhodium complex [RhLI2]I: a novel anticancer agent inducing tumor inhibition and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhodium(III)-Picolinamide Complexes Act as Anticancer and Antimetastasis Agents via Inducing Apoptosis and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Anticancer Agent 133 (RM-133) in In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The aminosteroid derivative RM-133 has demonstrated promising antitumor activity in preclinical in vivo models of aggressive cancers, including ovarian and pancreatic cancers.[1][2] These application notes provide a summary of the available data on the in vivo dosage and efficacy of RM-133, along with detailed protocols for its use in xenograft models.

Data Presentation

Table 1: Summary of In Vivo Efficacy of RM-133 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | RM-133 Dosage | Vehicle | Administration Route | Treatment Duration | Tumor Growth Inhibition | Reference |

| Pancreatic | PANC-1 | Nude Mice | Not Specified | Aqueous 0.4% methylcellulose:ethanol (92:8) | Subcutaneous | 40 days | 63% | [1][2] |

| Ovarian | OVCAR-3 | Nude Mice | 60 mg/kg | Aqueous 0.4% methylcellulose:ethanol (92:8) | Subcutaneous | Not Specified | 122% (tumor regression) | [1][2] |

| Ovarian | OVCAR-3 | Nude Mice | 60 mg/kg | Sunflower oil:ethanol (92:8) | Subcutaneous | Not Specified | 100% | [1][2] |

| Leukemia | HL-60 | Nude Mice | Not Specified | Not Specified | Not Specified | Not Specified | 57% | [2] |

Note: A 122% inhibition in OVCAR-3 xenografts indicates tumor regression beyond the initial size.[2]

Experimental Protocols

Protocol 1: In Vivo Antitumor Activity of RM-133 in a Pancreatic Cancer Xenograft Model

This protocol describes the methodology for evaluating the in vivo efficacy of RM-133 against PANC-1 human pancreatic cancer xenografts in nude mice.[1][2]

1. Cell Culture:

- Culture PANC-1 cells in appropriate media supplemented with fetal bovine serum and antibiotics.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Model:

- Use female athymic nude mice (e.g., BALB/c nude).

- Acclimatize animals for at least one week before the start of the experiment.

- Provide sterile food and water ad libitum.

3. Tumor Implantation:

- Subcutaneously inject a suspension of PANC-1 cells (e.g., 5 x 10^6 cells in 0.1 mL of sterile PBS) into the right flank of each mouse.

- Monitor tumor growth regularly using calipers.

4. Treatment Protocol:

- When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

- Vehicle Preparation: Prepare an aqueous solution of 0.4% methylcellulose in ethanol (92:8 v/v).

- RM-133 Formulation: Prepare the RM-133 solution in the selected vehicle. The specific concentration for PANC-1 studies was not detailed in the provided results, but should be determined based on preliminary dose-finding studies.

- Administer RM-133 subcutaneously.

- The control group should receive the vehicle only.

- Continue treatment for 40 days.

5. Efficacy Evaluation:

- Measure tumor volume and body weight two to three times per week.

- Tumor volume can be calculated using the formula: (Length x Width²) / 2.

- At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

- Calculate tumor growth inhibition using the formula: 100 x (1 - (mean tumor volume of treated group / mean tumor volume of control group)).

Protocol 2: In Vivo Antitumor Activity of RM-133 in an Ovarian Cancer Xenograft Model

This protocol outlines the procedure for assessing the in vivo efficacy of RM-133 against OVCAR-3 human ovarian cancer xenografts.[1][2]

1. Cell Culture and Animal Model:

- Follow the same procedures for cell culture and animal models as described in Protocol 1, using OVCAR-3 cells.

2. Tumor Implantation:

- Follow the same procedure for tumor implantation as described in Protocol 1.

3. Treatment Protocol:

- Once tumors are established, randomize mice into treatment and control groups.

- Vehicle Preparation:

- Vehicle 1: Aqueous 0.4% methylcellulose in ethanol (92:8 v/v).

- Vehicle 2: Sunflower oil in ethanol (92:8 v/v).

- RM-133 Formulation: Prepare a solution of RM-133 at a concentration to deliver a dose of 60 mg/kg.

- Administer RM-133 subcutaneously.

- The control groups should receive the respective vehicles.

- Monitor the animals for the duration of the treatment. The treatment period for OVCAR-3 was not explicitly stated but should be defined based on study objectives.

4. Efficacy and Toxicity Evaluation:

- Monitor tumor volume and body weight regularly.

- Observe the animals for any apparent signs of toxicity.[1]

- At the end of the treatment, tumor growth inhibition or regression is calculated. After the treatment period, tumor growth can be monitored for at least one week to assess sustained effects.[1]

Signaling Pathways and Experimental Workflows

While the precise molecular mechanism of RM-133 is not fully elucidated in the provided search results, a preliminary study on an analog suggests it may induce G0/G1 cell cycle arrest and apoptosis.[2] The workflow for in vivo xenograft studies can be visualized as follows:

Caption: Experimental workflow for in vivo xenograft studies of RM-133.

Disclaimer: This document is intended for research purposes only. The information provided is based on publicly available preclinical data and should be adapted and optimized for specific experimental conditions. Always follow institutional guidelines and regulations for animal research.

References

- 1. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Aminosteroid Derivative RM-133 Shows In Vitro and In Vivo Antitumor Activity in Human Ovarian and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Agent 133 Testing in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 133, also known as compound Rh2, is a rhodium(III)-picolinamide complex that has demonstrated significant cytotoxic and antimetastatic activities in preclinical studies.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest, apoptosis, and autophagy.[1][2][3] Notably, this compound inhibits cell metastasis through the suppression of Epidermal Growth Factor Receptor (EGFR) expression, a process mediated by FAK-regulated integrin β1.[1][2][3] These characteristics make it a promising candidate for further investigation as a therapeutic agent for various cancers.

These application notes provide detailed protocols for the in vivo evaluation of this compound using animal models, specifically focusing on xenograft models of human bladder and breast cancer. The protocols outlined below are based on established methodologies and findings from preclinical research.[1][2][3]

Animal Models

The selection of an appropriate animal model is critical for obtaining clinically relevant data. Immunocompromised mice are commonly used for xenograft studies as they can host human tumor cells without rejection.

1. Cell Line-Derived Xenograft (CDX) Models:

CDX models are established by implanting cultured human cancer cell lines into immunocompromised mice. These models are valuable for initial efficacy screening due to their reproducibility and relatively low cost.

-

Recommended Cell Lines for this compound Testing:

-

T-24: Human bladder carcinoma cell line.

-

MDA-MB-231: Human breast adenocarcinoma cell line.

-

-

Recommended Mouse Strains:

-

BALB/c nude mice (athymic)

-

NOD/SCID mice

-

2. Patient-Derived Xenograft (PDX) Models:

PDX models are created by implanting tumor tissue from a patient directly into an immunocompromised mouse. These models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor. While more complex and costly to develop, PDX models are invaluable for translational research and personalized medicine studies.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Studies

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor growth efficacy of this compound.

Materials:

-

T-24 or MDA-MB-231 cancer cells

-

Matrigel

-

Sterile PBS

-

This compound (Compound Rh2)

-

Vehicle control (e.g., saline, DMSO solution)

-

6-8 week old female BALB/c nude mice

-

Sterile syringes and needles

-

Calipers

-

Animal balance

Procedure:

-

Cell Preparation: Culture T-24 or MDA-MB-231 cells to 80-90% confluency. Harvest the cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (approximately 100-150 mm³). Monitor tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Animal Grouping and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Group: Administer this compound at the desired concentration and schedule (e.g., intraperitoneal injection).

-

Control Group: Administer the vehicle control using the same schedule and route of administration.

-

-

Data Collection:

-

Measure tumor volume and body weight twice weekly.

-

Observe the animals for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).

-

-

Endpoint: Euthanize the mice when tumors reach the predetermined maximum size (e.g., 2000 mm³) or at the end of the study period. Collect tumors and major organs for further analysis (e.g., histopathology, Western blot).

Protocol 2: Orthotopic Xenograft Model for Metastasis Studies

This protocol is designed to assess the antimetastatic potential of this compound in a more clinically relevant tumor microenvironment.

Materials:

-

Luciferase-expressing MDA-MB-231 cells

-

Surgical instruments

-

In vivo imaging system (e.g., IVIS)

-

Other materials as listed in Protocol 1

Procedure:

-

Cell Preparation: Prepare luciferase-expressing MDA-MB-231 cells as described in Protocol 1.

-

Orthotopic Implantation: Surgically implant the cells into the mammary fat pad of anesthetized female BALB/c nude mice.

-

Tumor Growth and Metastasis Monitoring: Monitor primary tumor growth and metastasis to distant organs (e.g., lungs, liver) using an in vivo imaging system to detect bioluminescence.

-

Treatment and Data Collection: Initiate treatment with this compound or vehicle control as described in Protocol 1. Continue to monitor primary tumor size and metastatic spread throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and collect the primary tumor and organs with suspected metastases for histological confirmation and further molecular analysis.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment and control groups.

Table 1: In Vivo Antitumor Efficacy of this compound in a T-24 Bladder Cancer Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1500 ± 250 | - | +5 ± 2 |

| This compound | 5 | 750 ± 150 | 50 | -2 ± 3 |

| This compound | 10 | 450 ± 100 | 70 | -5 ± 4 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data should be derived from experimental results.

Table 2: Antimetastatic Effect of this compound in an MDA-MB-231 Orthotopic Breast Cancer Model

| Treatment Group | Dose (mg/kg) | Primary Tumor Volume (mm³) ± SD (Day 28) | Number of Mice with Lung Metastases |

| Vehicle Control | - | 1200 ± 200 | 8/10 |

| This compound | 10 | 600 ± 120 | 3/10 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual data should be derived from experimental results.

Visualizations

Signaling Pathway

Caption: EGFR signaling pathway inhibited by this compound.

Experimental Workflow

Caption: In vivo experimental workflow for this compound.

References

Application Notes and Protocols for Targeting Cancer Stem Cells with Anti-CD133 Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of therapeutic strategies aimed at eliminating cancer stem cells (CSCs) by targeting the cell surface marker CD133 (also known as Prominin-1). The following sections detail the mechanism of action of various anti-CD133 agents, present quantitative data from preclinical studies, and provide detailed protocols for key validation experiments.

Introduction to CD133 as a Cancer Stem Cell Target

CD133 is a transmembrane glycoprotein that is frequently expressed on the surface of CSCs in a variety of solid tumors, including glioblastoma, colorectal cancer, pancreatic cancer, and hepatocellular carcinoma. CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are often resistant to conventional therapies like chemotherapy and radiation, leading to tumor recurrence and metastasis. Targeting CD133 offers a promising strategy to specifically eradicate these resilient CSCs. Various therapeutic modalities have been developed to target CD133, including antibody-drug conjugates (ADCs), Chimeric Antigen Receptor (CAR) T-cell therapy, and targeted nanoparticle-based drug delivery systems.

Therapeutic Strategies and Mechanisms of Action

Several approaches are being investigated to target CD133-positive CSCs. These strategies aim to deliver a cytotoxic payload, redirect the immune system, or inhibit essential signaling pathways for CSC survival and proliferation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The antibody specifically binds to an antigen, such as CD133, that is present on the surface of tumor cells, and the cytotoxic agent is then internalized, leading to cell death.

A notable example is an anti-CD133 antibody (AC133) conjugated to the potent cytotoxic drug monomethyl auristatin F (MMAF). This ADC, referred to as AC133-vcMMAF, has demonstrated efficacy in preclinical models of hepatocellular and gastric cancer.

Chimeric Antigen Receptor (CAR) T-Cell Therapy

CAR T-cell therapy is a form of immunotherapy that uses specially altered T cells to fight cancer. T cells are collected from the patient and genetically engineered to produce chimeric antigen receptors (CARs) on their surface. These CARs are designed to recognize and bind to specific antigens on tumor cells, such as CD133. The engineered CAR T-cells are then infused back into the patient, where they multiply and attack cancer cells. Preclinical studies have shown that CD133-directed CAR T-cells can effectively eliminate CD133-expressing tumors.

Targeted Nanoparticle-Based Drug Delivery

Nanoparticles can be engineered to encapsulate chemotherapeutic drugs and are surface-functionalized with ligands, such as anti-CD133 antibodies, to specifically target CSCs. This approach enhances the delivery of the cytotoxic agent to the tumor site while minimizing off-target toxicity. Paclitaxel-loaded nanoparticles decorated with anti-CD133 antibodies have been shown to effectively inhibit tumor growth and reduce recurrence in preclinical models.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of various anti-CD133 therapeutic agents.

Table 1: In Vitro Cytotoxicity of Anti-CD133 Agents

| Therapeutic Agent | Cancer Type | Cell Line | IC50 | Reference |

| Anti-CD133-MMAF ADC | Hepatocellular Carcinoma | Hep3B | 5.2 ± 1.0 ng/mL | [1] |

| Anti-CD133-MMAF ADC | Gastric Cancer | KATO III | 2.2 ± 0.8 ng/mL | [1] |

Table 2: In Vivo Efficacy of Anti-CD133 Agents in Xenograft Models

| Therapeutic Agent | Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Anti-CD133-MMAF ADC | Hepatocellular Carcinoma (Hep3B xenograft) | SCID Mice | 4 doses, every 4 days (intraperitoneal) | Significant delay in tumor growth | [1] |

| Anti-CD133 mAb (CMab-43) | Colon Cancer (Caco-2 xenograft) | Nude Mice | 3 injections (intraperitoneal) | Significant reduction in tumor development | [2][3] |

| CD133-targeted Paclitaxel Nanoparticles | Breast Cancer (MDA-MB-231 xenograft) | Nude Mice | Not specified | Tumor volume of 518.6 ± 228 mm³ vs. 1370.9 ± 295 mm³ for free paclitaxel at 63 days | [4] |

| ¹³¹I-labeled anti-AC133 mAb | Colorectal Cancer (LoVo xenograft) | Nude Mice | Single injection | Tumor uptake of 6.97 ± 1.40 %ID/g in CD133+ xenografts at day 7 | [5] |

| CD133-directed CAR T-cells | Advanced Metastatic Malignancies | Human Patients (Phase I) | 0.5–2 × 10⁶ cells/kg | 3-month disease control rate of 65.2%, median progression-free survival of 5 months | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in CD133-mediated cancer stem cell function and the general workflows for evaluating anti-CD133 agents.

Caption: CD133-associated signaling pathways in cancer stem cells.

Caption: Experimental workflow for preclinical evaluation of anti-CD133 agents.

Caption: Mechanism of action for an anti-CD133 antibody-drug conjugate.

Experimental Protocols

Sphere Formation Assay for Cancer Stem Cell Enrichment and Evaluation

This assay is used to assess the self-renewal capacity of CSCs and to evaluate the effect of therapeutic agents on the CSC population.

Materials:

-

CD133+ cancer cell line of interest

-

Serum-free medium (e.g., DMEM/F12) supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL)

-

Ultra-low attachment plates (e.g., 6-well or 96-well)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Anti-CD133 therapeutic agent

-

Hemocytometer or automated cell counter

-

Microscope

Protocol:

-

Culture CD133+ cancer cells to 70-80% confluency in standard culture conditions.

-

Harvest the cells using Trypsin-EDTA and wash with PBS.

-

Resuspend the cells in serum-free sphere-forming medium to obtain a single-cell suspension.

-

Count the viable cells using a hemocytometer or an automated cell counter.

-

Seed the cells at a low density (e.g., 1,000 to 5,000 cells/mL) in ultra-low attachment plates.

-

For treatment groups, add the anti-CD133 therapeutic agent at various concentrations. Include a vehicle control group.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

-

After 7-14 days, count the number of spheres (tumorspheres) with a diameter > 50 µm under a microscope.

-

Calculate the sphere formation efficiency (SFE) using the following formula: SFE (%) = (Number of spheres formed / Number of cells seeded) x 100

-

Compare the SFE between the treated and control groups to determine the effect of the therapeutic agent on the self-renewal of CSCs.

In Vivo Xenograft Study for Efficacy Evaluation

This protocol describes the establishment of a tumor xenograft model in immunodeficient mice to evaluate the in vivo efficacy of anti-CD133 therapeutic agents.

Materials:

-

CD133+ cancer cell line

-

Immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old

-

Matrigel (optional)

-

Sterile PBS

-

Syringes and needles (27-30 gauge)

-

Calipers

-

Anti-CD133 therapeutic agent and vehicle control

-

Anesthesia for animals

-

Animal housing and care facilities compliant with institutional guidelines

Protocol:

-

Harvest and prepare a single-cell suspension of CD133+ cancer cells in sterile PBS or culture medium. A mixture with Matrigel (1:1 ratio) can be used to improve tumor take rate.

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

-

Administer the anti-CD133 therapeutic agent or vehicle control according to the predetermined dosing schedule and route of administration (e.g., intravenous, intraperitoneal).

-

Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors.

-

Tumor weight can be measured, and tissues can be processed for further analysis (e.g., immunohistochemistry for CD133 expression, apoptosis markers).

-

Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of the treatment effect. Survival curves can also be generated.

References

- 1. CD133/prominin-1 is a potential therapeutic target for antibody-drug conjugates in hepatocellular and gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-CD133 Monoclonal Antibody CMab-43 Exerts Antitumor Activity in a Mouse Xenograft Model of Colon Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. med-tohoku-antibody.com [med-tohoku-antibody.com]

- 4. CD133-targeted paclitaxel delivery inhibits local tumor recurrence in a mouse model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting cancer stem cells with an 131I-labeled anti-AC133 monoclonal antibody in human colorectal cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD133-directed CAR T cells for advanced metastasis malignancies: A phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Specificity of Anticancer Drugs In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of novel anticancer therapeutics hinges on a thorough understanding of their specificity. An ideal anticancer drug should exhibit high potency against cancer cells while minimizing effects on healthy, non-malignant cells, thereby reducing off-target toxicities. In vitro assays are indispensable tools in the early stages of drug discovery and development for evaluating the selectivity and mechanism of action of candidate compounds. This document provides detailed application notes and protocols for a panel of standard in vitro assays to assess the specificity of anticancer drugs.

These protocols are designed to guide researchers in generating robust and reproducible data to inform critical decisions in the drug development pipeline. The assays covered include cell viability and cytotoxicity assays, methods for detecting apoptosis, kinase inhibition profiling, and techniques for identifying off-target interactions.

Assessment of Cytotoxicity and Cell Viability

Cell viability assays are fundamental for determining the cytotoxic effects of a compound on both cancerous and non-cancerous cell lines. By comparing the half-maximal inhibitory concentration (IC50) values across different cell lines, a preliminary assessment of a drug's specificity can be made. A lower IC50 value in a cancer cell line compared to a non-cancerous cell line suggests a degree of selectivity.

Table 1: Sample IC50 Values of Doxorubicin on Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 12.18 ± 1.89 | [1] |

| Huh7 | Hepatocellular Carcinoma | > 20 | [1] |

| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 | [1] |

| TCCSUP | Bladder Cancer | 12.55 ± 1.47 | [1] |

| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 | [1] |

| A549 | Lung Cancer | > 20 | [1] |

| HeLa | Cervical Cancer | 2.92 ± 0.57 | [2] |

| MCF-7 | Breast Cancer | 2.50 ± 1.76 | [1] |

| M21 | Skin Melanoma | 2.77 ± 0.20 | [1] |

| HK-2 | Non-cancer Kidney | > 20 | [1] |

| MDA-MB-231 | Breast Cancer | 6.602 | [3] |

Note: IC50 values can vary between laboratories due to different experimental conditions such as cell passage number and assay duration.[1]

Experimental Workflow: Cell Viability Assays

Caption: Workflow for determining cell viability and IC50 values.

Protocol 1.1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[4][5][6][7]

Materials:

-

Cancer and non-cancerous cell lines

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Anticancer drug of interest

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4][6]

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-